Product packaging for 2-(4-Aminophenylthio)acetic acid(Cat. No.:CAS No. 104-18-7)

2-(4-Aminophenylthio)acetic acid

Cat. No.: B089599
CAS No.: 104-18-7
M. Wt: 183.23 g/mol
InChI Key: CTPIHHXCACYCIV-UHFFFAOYSA-N
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Description

2-(4-Aminophenylthio)acetic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Aminophenylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43555. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B089599 2-(4-Aminophenylthio)acetic acid CAS No. 104-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetic acid
Source PubChem
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InChI

InChI=1S/C8H9NO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIHHXCACYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146205
Record name (4-Aminophenylthio)acetic acid
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-18-7
Record name 2-[(4-Aminophenyl)thio]acetic acid
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Record name (4-Aminophenylthio)acetic acid
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Record name 104-18-7
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Record name (4-aminophenylthio)acetic acid
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Record name 4-(Aminophenylthio)acetic acid
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Significance in Contemporary Chemical and Biological Sciences

2-(4-Aminophenylthio)acetic acid serves as a crucial intermediate and reagent in the synthesis of a variety of functional molecules. chemdad.com Its utility is particularly notable in the creation of heterocyclic compounds and photoresponsive materials. For instance, it is a key precursor in the synthesis of 2-(Phenyl-4-(3H)-quinazolyl)-phenyl-4'-mercaptoacetic acid, a reaction that involves condensation with 2-phenyl-benzo[d] wisdomlib.orgnih.govoxazin-4-one. chemdad.com This highlights its role in constructing complex heterocyclic systems which are often scaffolds for biologically active molecules.

Furthermore, this compound has been identified as a valuable reagent for preparing visible light-sensitive photochromic azobenzene (B91143) compounds. chemdad.com Photochromic materials, which can change their color upon exposure to light, are at the forefront of research in areas such as optical data storage, molecular switches, and smart materials. The incorporation of the this compound moiety can be tailored to influence the photo-switching properties of the final azobenzene derivatives.

The reactivity of its functional groups—the amine, the carboxylic acid, and the thioether—allows for a wide range of chemical modifications, making it a versatile starting material for creating libraries of compounds for biological screening and materials science exploration.

Overview of the Research Landscape for Sulfur Containing Aromatic Carboxylic Acids

The field of sulfur-containing aromatic carboxylic acids is a vibrant and expanding area of research, largely driven by the diverse biological activities exhibited by these compounds. The presence of sulfur, often in the form of a thioether or as part of a heterocyclic ring, imparts unique electronic and steric properties that can enhance pharmacological activity. wikipedia.org

A significant portion of research in this area focuses on medicinal chemistry. Sulfur-containing compounds are integral to many established and experimental drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies. wikipedia.org For example, research into sulfur-containing aryl-aldehyde Schiff bases, which can be conceptually related to derivatives of 2-(4-Aminophenylthio)acetic acid, has revealed compounds with potent antioxidant and radioprotective activities. nih.gov Similarly, heterocyclic amides derived from 2-thiopheneacetic acid, another sulfur-containing aromatic carboxylic acid, have demonstrated promising antimicrobial properties. researchgate.net

The synthesis of novel heterocyclic systems is a major theme in this research landscape. clockss.org Thiazolidinones, a class of sulfur-containing heterocycles, are readily synthesized from precursors like thioglycolic acid and exhibit a wide array of biological effects. wisdomlib.orgnih.gov The general synthetic strategies often involve the condensation of a sulfur-containing carboxylic acid or its derivative with various electrophiles to construct the desired heterocyclic core. amazonaws.com The ongoing exploration of new synthetic methodologies and the biological evaluation of the resulting compounds continue to drive innovation in this field. nih.gov

Biological Activities and Mechanistic Investigations of 2 4 Aminophenylthio Acetic Acid and Its Derivatives

Antioxidant Activity of 2-(4-Aminophenylthio)acetic Acid and Analogues

The ability of a compound to counteract oxidative stress is a critical area of research, with implications for a wide range of pathological conditions. The antioxidant potential of this compound and its analogues has been explored through various assays that measure their capacity to scavenge free radicals and modulate redox processes.

Mechanisms of Radical Scavenging and Redox Modulation

The antioxidant activity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net These methods rely on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical, resulting in a measurable change in color. nih.govnih.gov The DPPH and ABTS assays are widely used to determine the radical-scavenging ability of compounds and play a crucial role in identifying their potential to stabilize harmful free radicals in the human body. nih.gov

While specific data on the radical scavenging activity of this compound is limited, studies on its derivatives, particularly those incorporating triazole and oxindole (B195798) moieties, have demonstrated notable antioxidant potential. For instance, certain 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity in the DPPH assay when compared to the standard, ascorbic acid. nih.gov The antioxidant effect of these compounds is attributed to their hydrogen-donating ability, which allows them to quench DPPH free radicals. nih.gov

Similarly, studies on salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid have revealed significant antioxidant activity. zsmu.edu.ua The introduction of a bromine atom to the phenyl nucleus in these derivatives was found to increase their antioxidant activity. zsmu.edu.ua For example, the methylammonium (B1206745) salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid demonstrated a potent ability to reduce thiobarbituric acid reactive substances (TBARS), indicating its effectiveness in inhibiting lipid peroxidation. zsmu.edu.ua

Table 1: Antioxidant Activity of Selected this compound Analogues

Compound/DerivativeAssayActivity/ResultReference
3-Substituted-2-oxindole derivativesDPPH radical scavengingModerate to good activity compared to ascorbic acid nih.gov
Methylammonium salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acidTBARSReduced TBARS content by 80.31% zsmu.edu.ua
Dimethylammonium salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acidTBARSReduced TBARS content by 54.95% zsmu.edu.ua
Piperidine salt of 2-(4-amino-5-phenyl-1,2,4-triazole-3-ylthio)acetic acidAOA74.95% antioxidant activity zsmu.edu.ua

In Vitro and Cellular Antioxidant Studies

Investigation of Synergistic Antioxidant Effects with Other Compounds

The combination of different antioxidant compounds can sometimes lead to a synergistic effect, where the total antioxidant activity is greater than the sum of the individual activities. nih.gov This can occur through various mechanisms, such as the regeneration of one antioxidant by another or the targeting of different types of free radicals. For instance, studies have shown that amino acids can have a synergistic effect on the antioxidant activity of phenolic compounds. nih.gov While no specific research has been identified on the synergistic antioxidant effects of this compound with other compounds, this remains a promising area for future investigation. The exploration of such combinations could potentially lead to the development of more potent antioxidant formulations. nih.gov

Antimicrobial Efficacy of this compound Derivatives

The rise of antimicrobial resistance necessitates the urgent development of new and effective antibacterial and antifungal agents. Derivatives of this compound have emerged as a promising class of compounds with significant antimicrobial properties.

Antibacterial Action and Elucidation of Associated Mechanisms

Several derivatives of this compound have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. For example, cationic β-amino acid derivatives have exhibited strong efficacy against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these peptides have shown minimum inhibitory concentration (MIC) values in the low micromolar range against MDR pathogens and have been found to disrupt bacterial membranes, leading to cell death. nih.gov

Thiophene derivatives are another class of compounds that have been investigated for their antibacterial properties. sphinxsai.com The mechanism of action for some thiophenyl-pyrimidine derivatives has been attributed to the inhibition of FtsZ polymerization, a key protein involved in bacterial cell division. nih.gov This inhibition disrupts the formation of the Z-ring, ultimately leading to bactericidal effects. nih.gov

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have also revealed moderate antimicrobial effects against Pseudomonas aeruginosa. health-man.com.ua The structure-activity relationship in these compounds suggests that the nature of the substituent on the triazole ring can influence their antibacterial potency. health-man.com.ua

Table 2: Antibacterial Activity of Selected this compound Derivatives

Derivative ClassBacterial Strain(s)Activity/MechanismReference(s)
Cationic β-amino acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA) and other MDR pathogensMIC values of 3.1-6.2 μM; membrane disruption nih.gov
Thiophenyl-pyrimidine derivativesGram-positive bacteria, including MRSAInhibition of FtsZ polymerization nih.gov
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetatesPseudomonas aeruginosaModerate antimicrobial effect health-man.com.ua

Antifungal Properties and Mode of Action

In addition to their antibacterial effects, derivatives of this compound have also been explored for their antifungal potential. The search for new antifungal agents is critical due to the increasing incidence of fungal infections and the emergence of resistant strains. mdpi.comnih.gov

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have demonstrated notable antifungal activity against Candida albicans. health-man.com.ua The conversion of the parent acid to its dimethylammonium salt was found to enhance the antifungal effect. health-man.com.ua The mode of action of antifungal agents can vary, with common mechanisms including the inhibition of ergosterol (B1671047) synthesis, disruption of the cell membrane, and inhibition of essential enzymes. nih.gov For some aminothioxanthone derivatives, the antifungal mechanism appears to involve the alteration of cell membrane integrity. mdpi.com While the precise mode of action for the triazole derivatives of this compound requires further elucidation, their activity against pathogenic fungi highlights their potential as lead compounds in the development of new antifungal therapies.

Table 3: Antifungal Activity of Selected this compound Derivatives

Derivative ClassFungal Strain(s)Activity/ResultReference
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetatesCandida albicansActive antifungal compounds health-man.com.ua
Dimethylammonium salts of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetatesCandida albicansIncreased antifungal effect compared to the parent acid health-man.com.ua

Antiprotozoal Activities (e.g., against Leishmania species)

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown promise in the fight against Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. A water-soluble furan-2-carboxamide derivative demonstrated inhibitory effects on both the promastigote and intracellular amastigote stages of the parasite, with IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. nih.gov Further in vivo studies in a BALB/c mouse model of established L. mexicana infection showed that this compound significantly reduced the parasite burden in the lymph nodes, spleen, and liver. nih.gov Mechanistic studies suggest that the antileishmanial activity of this derivative is due to the inhibition of protein and DNA synthesis. nih.gov

Further structural modifications, such as replacing the amidic function with an imidazolidin-2-one moiety, led to a new series of N-substituted derivatives with enhanced in vitro antileishmanial activity. Two of these derivatives exhibited IC50 values of 13 ± 0.5 µM and 7 ± 3 µM against intracellular amastigotes, highlighting them as promising candidates for further development. nih.gov

Anticancer Potential of this compound Derivatives

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent and selective in vitro anticancer activity. nih.gov The parent compound, CJM 126, exhibits growth-inhibitory effects against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines, with IC50 values in the nanomolar range. nih.gov The potency is further enhanced into the picomolar range by substituting the 2-phenyl ring with a halogen atom or a methyl group. nih.gov Notably, these compounds showed significantly less activity against two human prostate carcinoma cell lines, indicating a degree of selectivity. nih.gov The National Cancer Institute's Developmental Therapeutics screen confirmed the selective activity of these benzothiazoles against specific ovarian, renal, and colon carcinoma cell lines, in addition to breast cancer. nih.gov

Thiazole-amino acid hybrid derivatives have also been synthesized and evaluated for their cytotoxicity against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers. Many of these hybrids showed moderate to good cytotoxicity, with five compounds displaying IC50 values ranging from 2.07 to 8.51 µM. rsc.org

In another study, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were synthesized and evaluated for their cytotoxic activity. Compound 5b was the most potent against MCF-7 cells (IC50 = 0.2 ± 0.01 µM), while compounds 5k and 5g showed strong activity against MDA-MB-468 (IC50 = 0.6 ± 0.04 µM) and PC-12 cells (IC50 = 0.43 ± 0.06 µM), respectively. nih.gov

Furthermore, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives exhibited moderate to strong antiproliferative activity against human leukemia cell lines. researchgate.net The cytotoxicity of these compounds was found to be dependent on the cell cycle stage and dose. researchgate.net

Table 1: Cytotoxicity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Source
CJM 126 Breast Cancer (ER+/ER-) nM range nih.gov
Halogen/Methyl Substituted CJM 126 Breast Cancer pM range nih.gov
Thiazole-Amino Acid Hybrids A549, HeLa, MCF-7 2.07–8.51 µM rsc.org
Phthalimide Derivative 5b MCF-7 0.2 ± 0.01 µM nih.gov
Phthalimide Derivative 5k MDA-MB-468 0.6 ± 0.04 µM nih.gov
Phthalimide Derivative 5g PC-12 0.43 ± 0.06 µM nih.gov

The anticancer mechanisms of this compound derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets.

Apoptosis Induction: Several derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For instance, small antimicrobial β(2,2)-amino acid derivatives have been shown to induce apoptosis in Ramos human Burkitt's lymphoma cells through a mitochondrial-mediated pathway. nih.gov Similarly, thiazolidinone derivatives have been found to induce apoptosis in human leukemia cells, as evidenced by DNA fragmentation and lactate (B86563) dehydrogenase (LDH) assays. researchgate.net The pro-apoptotic activity of 1,3-thiazole incorporated phthalimide derivatives is suggested by DNA fragmentation and increased caspase-3 activity, indicating an intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism of action. Substituted 2-(4-aminophenyl)benzothiazoles caused a differential perturbation of the cell cycle in MCF-7 and MDA 468 breast cancer cells, with an accumulation of cells in the G2/M phase observed only in the MDA 468 cell line. nih.gov Pyrrole-based carboxamides, which act as tubulin inhibitors, also induce a robust cell cycle arrest in the G2/M phase. mdpi.com

Tubulin Inhibition: A significant number of anticancer compounds derived from the this compound scaffold target tubulin, a key protein involved in microtubule formation and cell division. By binding to the colchicine (B1669291) site on β-tubulin, these inhibitors disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. mdpi.comnih.govnih.gov For example, pyrrole-based carboxamides have been identified as potent tubulin polymerization inhibitors that disrupt the microtubule network in cancer cells. mdpi.com Similarly, certain 1,2,4-triazole (B32235) based compounds act as colchicine binding site tubulin inhibitors with selective effects against various cancer cell lines. nih.gov

Modulation of VEGF Signaling Pathway and ABCG2 Modulation: While direct evidence for the modulation of the VEGF signaling pathway by this compound derivatives is not extensively documented in the provided search results, the broader class of tubulin inhibitors, to which some of these derivatives belong, is known to have anti-angiogenic effects, which are often mediated through the VEGF pathway.

Regarding the modulation of ATP-binding cassette (ABC) transporters, specifically ABCG2, which is involved in multidrug resistance, derivatives of Ko143, a tetracyclic fumitremorgin C analog, have been studied. nih.gov Closed-ring, tetracyclic analogs of Ko143 were found to be potent inhibitors of ABCG2-mediated transport. nih.gov This suggests that certain structural features within this class of compounds can effectively modulate the activity of this important drug efflux pump.

The anticancer potential of this compound derivatives has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies: In vitro studies have consistently demonstrated the potent growth-inhibitory effects of these derivatives against a variety of cancer cell lines. As previously mentioned, 2-(4-aminophenyl)benzothiazoles show nanomolar to picomolar IC50 values against sensitive breast cancer cell lines. nih.gov The unique profiles of growth inhibition observed in the National Cancer Institute's 60-cell line screen suggest a novel mechanism of action for these compounds compared to standard chemotherapeutic agents. nih.gov Pyrrole-based carboxamides have also shown potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer. mdpi.com

In Vivo Studies: In vivo studies have provided further evidence for the anticancer efficacy of these derivatives. A water-soluble furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine, initially identified for its antileishmanial activity, also demonstrated significant reduction in parasite burden in an in vivo mouse model, suggesting its potential for systemic efficacy. nih.gov More directly related to cancer, an in vivo study using a nude mouse model showed that pyrrole-based carboxamides significantly inhibited the growth of HCC1806 breast cancer xenograft tumors. mdpi.com

Neuroprotective Effects of this compound and Related Compounds

Derivatives of this compound and related compounds have emerged as promising candidates for the treatment of neurodegenerative diseases due to their multifaceted neuroprotective mechanisms. nih.gov These mechanisms often involve targeting key pathological processes such as inflammation, oxidative stress, apoptosis, and cholinergic dysfunction.

Anti-inflammatory Pathways: Neuroinflammation is a critical component of many neurodegenerative disorders. Some derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been shown to possess anti-inflammatory properties. nih.gov The anti-inflammatory effects of various phytochemicals, which share structural similarities with some of these derivatives, are often mediated through the modulation of signaling pathways like NF-κB. mdpi.commdpi.com For instance, some compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. semanticscholar.org

Oxidative Stress Modulation: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a significant role in neuronal damage. mdpi.comnih.gov Antioxidants can neutralize harmful free radicals and protect key cellular components. zsmu.edu.ua Certain derivatives of 4-amino-1,2,4-triazole (B31798) have demonstrated notable antioxidant activity. zsmu.edu.ua The neuroprotective effects of many compounds are attributed to their ability to scavenge free radicals and modulate cellular antioxidant systems. nih.gov

Anti-apoptotic Effects: Preventing neuronal apoptosis is a key strategy for neuroprotection. The anti-apoptotic properties of neuroprotective agents often involve the modulation of molecules that play a role in the apoptotic cascade. nih.gov For example, some compounds can inhibit caspase-3 and PARP cleavage, key events in the execution phase of apoptosis. mdpi.com

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. nih.govheraldopenaccess.us Several derivatives have been designed as AChE inhibitors. mdpi.com Some compounds exhibit dual inhibitory activity against both AChE and butyrylcholinesterase (BChE). mdpi.com Kinetic and molecular modeling studies have shown that these inhibitors can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com This dual-site binding can lead to more effective inhibition of acetylcholine hydrolysis.

Preclinical and Enzymatic Studies of this compound and its Derivatives Remain an Unexplored Area of Research

Despite extensive investigation into various chemical compounds for the treatment of neurodegenerative diseases, a thorough review of scientific literature reveals a significant gap in the preclinical and enzymatic evaluation of this compound and its derivatives. While research into related thioacetic acid and aminophenyl compounds has shown promise in various therapeutic areas, specific data on the neuroprotective effects and enzyme inhibition profiles of this particular chemical family is not publicly available.

No Preclinical Evidence in Models of Neurodegenerative Disorders

An exhaustive search for preclinical studies involving this compound and its analogues in established models of neurodegenerative disorders, such as Alzheimer's or Parkinson's disease, yielded no specific results. The scientific community has extensively utilized various animal and cellular models to test the efficacy of potential new drugs. These models are crucial for understanding disease mechanisms and for the initial screening of compounds that may slow or halt neurodegeneration. However, it appears that this compound has not yet been a subject of such investigations, or at least, the findings have not been published in accessible scientific literature.

Enzyme Inhibition Studies Not Documented

Similarly, a detailed exploration for data on the inhibitory activity of this compound and its derivatives against key enzymes implicated in neurodegenerative diseases has not produced any concrete findings. The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. Researchers often screen extensive libraries of chemical compounds to identify potent and selective inhibitors. Furthermore, the inhibition of other enzymes, such as monoamine oxidases (MAOs) and beta-secretase (BACE1), is also a significant area of interest for developing multi-target drugs.

The absence of any published data, including inhibitory concentrations (IC50 values) or detailed mechanistic studies, for this compound and its analogues against these critical enzymatic targets suggests that this class of compounds remains largely unexplored for its potential in neuropharmacology.

Structure Activity Relationship Sar Studies of 2 4 Aminophenylthio Acetic Acid Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of 2-(4-aminophenylthio)acetic acid derivatives can be significantly altered by introducing or modifying substituents on the phenyl ring, the amino group, or the acetic acid moiety.

Substitutions on the Phenyl Ring: The electronic properties of substituents on the aromatic ring play a pivotal role. The parent structure contains an electron-donating amino group (-NH₂) at the para-position, which influences the electron density of the entire molecule. The nature and position of other substituents can modulate this effect. For instance, in related aryl-acetic acid series, it has been observed that the electron-donating or electron-accepting ability of substituents is a key determinant of their anticancer activity. nih.gov In studies on similar scaffolds like 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) at the para position of a phenyl ring significantly improved antimicrobial activity. researchgate.net This suggests that modifications to the phenyl ring of this compound could similarly tune its biological profile.

Modifications of the Amino Group: The primary amino group is a key site for chemical modification. Acylation of the amino group to form amides is a common strategy. In a study of related 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, various acyl derivatives were synthesized, some of which exhibited anti-inflammatory effects. nih.gov This indicates that converting the amino group into different amides could modulate the biological activity of this compound derivatives, potentially affecting their binding affinity to biological targets and their pharmacokinetic properties.

Modifications of the Acetic Acid Moiety: The carboxylic acid group is a critical pharmacophore. It is often involved in hydrogen bonding interactions with target enzymes or receptors. Studies on the broader class of arylpropionic acid NSAIDs have shown that derivatization of the carboxylate function can lead to enhanced anti-inflammatory activity with reduced ulcerogenic effects. researchgate.net Esterification or conversion to amides or hydroxamic acids are common modifications. For example, a series of aryl-acetic and hydroxamic acids were evaluated for anticancer activity, with some hydroxamic acid derivatives showing notable, albeit low, activity. nih.gov The stereochemistry of this moiety can also be crucial; for many arylpropionic acids, one enantiomer is significantly more active than the other.

The following table summarizes the general effects of substituents on the activity of related aryl-acetic acid derivatives.

Modification Site Substituent/Modification General Effect on Biological Activity Reference
Phenyl Ring Electron-withdrawing groups (e.g., -NO₂)Can enhance antimicrobial/anticancer activity nih.govresearchgate.net
Electron-donating groups (e.g., -OCH₃)Can enhance antimicrobial activity researchgate.net
Amino Group Acylation (formation of amides)Modulates anti-inflammatory activity nih.gov
Acetic Acid Moiety EsterificationCan act as a prodrug, may alter pharmacokinetics nih.gov
Conversion to Hydroxamic AcidCan introduce or alter anticancer activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. sysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the observed differences in their biological activities. sysrevpharm.org

For classes of compounds like aryl-acetic acids, QSAR studies have been instrumental in identifying key molecular descriptors that govern their bioactivity. In a study focused on the anticancer activity of a series of aryl-acetic and hydroxamic acids, QSAR analysis revealed that electrostatic properties and molecular size are the primary drivers of activity, while lipophilicity (hydrophobicity) played no significant role. nih.gov

The key descriptors identified in the study were:

Minimum Electrostatic Potential (Esp-min): This descriptor relates to the electron-donating or accepting ability of the molecule. The analysis showed a correlation between this electronic parameter and the anticancer activity across several cell lines. nih.gov

Molar Volume (MgVol): This descriptor is a measure of the molecule's bulk or size. The QSAR models indicated that molar volume significantly affects the biological response. nih.gov

A representative QSAR model from this study is shown below: log(1/IC₅₀) = a * (Esp-min) + b * (MgVol) + c

Where 'a', 'b', and 'c' are constants derived from the regression analysis. Such models, once validated, can be used to predict the bioactivity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. mdpi.comnih.gov The statistical significance of QSAR models is typically assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. nih.gov For example, a study on thiazolidine (B150603) derivatives yielded robust 2D and 3D-QSAR models with high predictive ability (pred_r² of 0.877 and 0.957, respectively). nih.gov

The following table illustrates typical statistical parameters used to validate a QSAR model.

Statistical Parameter Description Acceptable Value Reference
R² (Correlation Coefficient) Measures the goodness-of-fit of the model to the training data.> 0.6 mdpi.com
Q² (Cross-validated R²) Measures the internal predictive ability of the model (robustness).> 0.5 mdpi.com
pred_r² or R²_pred (Predictive R²) Measures the model's ability to predict the activity of an external test set.> 0.5 nih.gov

By calculating descriptors like Esp-min and MgVol for novel designed derivatives of this compound, their potential anticancer activity could be predicted, thus prioritizing the synthesis of the most promising candidates.

Rational Design Principles for Optimizing Bioactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's SAR. mdpi.com For this compound derivatives, optimizing bioactivity and achieving selectivity against a specific biological target involves several key principles.

Structure-Based and Ligand-Based Design: If the three-dimensional structure of the target protein (e.g., an enzyme or receptor) is known, structure-based design can be employed. This involves using computational tools like molecular docking to simulate how a derivative binds to the target's active site. nih.govresearchgate.net This allows for the design of modifications that enhance binding affinity and selectivity. For instance, specific pockets within the active site, such as hydrophobic pockets, can be targeted by adding corresponding chemical groups (e.g., alkyl chains) to the ligand to improve selectivity. nih.govresearchgate.netaber.ac.uk If the target structure is unknown, ligand-based design methods, including pharmacophore modeling and QSAR, are used based on the known activities of a series of compounds.

Pharmacophore Optimization: The core structure of this compound contains several key pharmacophoric features: an aromatic ring, a thioether linker, an amino group, and a carboxylic acid. Rational design focuses on optimizing these features.

Cap Group (Phenyl Ring): Modifications to the phenyl ring can enhance interactions with the surface of the target protein. nih.gov Adding substituents that are electronically or sterically complementary to the target site can improve potency.

Linker (Thioether and Acetic Acid Chain): The length, flexibility, and chemical nature of the linker connecting the aromatic ring to the carboxylic acid are critical. The thioether linkage provides a specific geometry that can be crucial for activity. Strategies may involve altering the linker length or rigidity to achieve an optimal fit within the target's binding site. nih.gov

Zinc-Binding Group (Carboxylic Acid): The carboxylic acid can act as a hydrogen bond donor/acceptor or, in the case of metalloenzymes, as a zinc-binding group. Replacing the carboxylic acid with other groups (e.g., hydroxamic acid, tetrazole) is a common strategy to modulate binding affinity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Improving Selectivity: Achieving selectivity is paramount to reduce off-target effects. Design strategies often focus on exploiting subtle differences between the active sites of related proteins. For example, a design strategy for α-glucosidase inhibitors focused on an "alkyl chain storage pocket" present in the target enzyme but not in related enzymes, leading to highly selective inhibitors. nih.govresearchgate.netaber.ac.uk For derivatives of this compound, this could involve designing substituents on the phenyl ring that fit into a sub-pocket unique to the intended target, thereby conferring selectivity. Computational studies, including molecular dynamics simulations, can further help in understanding how these modifications influence binding stability and selectivity. nih.gov

Computational Chemistry and Theoretical Modeling of 2 4 Aminophenylthio Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity

There is a notable absence of published studies employing quantum chemical calculations like DFT or Ab Initio methods to investigate the electronic structure and reactivity of 2-(4-Aminophenylthio)acetic acid. Such studies would typically calculate key parameters to understand the molecule's behavior.

A theoretical study would involve optimizing the molecular geometry of the compound to determine its most stable three-dimensional structure. From this, parameters such as bond lengths, bond angles, and dihedral angles would be established. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is standard. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Other calculated parameters would include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. Reactivity descriptors like electronegativity, chemical hardness, and softness, derived from the HOMO-LUMO energies, would further quantify the molecule's reactivity. However, specific values for these parameters for this compound are not available in existing literature.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No specific molecular dynamics (MD) simulation studies focused on this compound were found. MD simulations are powerful tools for understanding the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvents or biological macromolecules.

For a molecule like this compound, MD simulations could reveal the flexibility of the acetic acid side chain relative to the aminophenylthio core. It would allow for the exploration of the conformational landscape, identifying the most stable and frequently occurring shapes (conformers) of the molecule in different environments. This information is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). There are no published molecular docking studies featuring this compound as the ligand. Such research would be essential for identifying potential biological targets and elucidating its mechanism of action at a molecular level.

A typical docking study would involve docking this compound into the active site of a target protein. The output would include a predicted binding affinity (or docking score), which estimates the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other intermolecular forces that stabilize the complex. Without these studies, the potential biological targets and interaction modes of this compound remain speculative.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, often performed using computational (in silico) models. There is no available literature containing a specific ADMET profile for this compound.

These predictive models use the chemical structure to estimate various pharmacokinetic and pharmacodynamic parameters. An in silico analysis would typically generate data on properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, plasma protein binding, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities. The absence of this data means that the drug-like properties of this compound have not been computationally assessed.

Table of Hypothetical ADMET Parameters: This table is for illustrative purposes only, as no specific data exists for the compound.

PropertyPredicted ValueInterpretation
A bsorption
Human Intestinal AbsorptionHigh/LowPrediction of absorption from the gut into the bloodstream.
D istribution
Blood-Brain Barrier (BBB)Yes/NoLikelihood of crossing the BBB to act on the CNS.
M etabolism
CYP2D6 InhibitorYes/NoPotential to inhibit a key drug-metabolizing enzyme.
E xcretion
Renal Organic Cation TransporterSubstrate/Non-substrateLikelihood of being actively secreted by the kidneys.
T oxicity
hERG InhibitionHigh/Medium/Low RiskPotential risk for cardiac toxicity.

Without dedicated computational studies, a thorough understanding of the chemical and biological characteristics of this compound remains incomplete.

Advanced Analytical and Spectroscopic Characterization Methods in Research of 2 4 Aminophenylthio Acetic Acid

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. In the analysis of 2-(4-Aminophenylthio)acetic acid, these methods reveal characteristic vibrations associated with its constituent parts.

The FTIR spectrum of a related compound, acetic acid, shows characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. For instance, the O-H stretching of the carboxylic acid group typically appears as a broad band in the region of 3300-2500 cm⁻¹. scribd.com The C=O stretching vibration of the carbonyl group is expected in the range of 1760-1690 cm⁻¹. scribd.com Furthermore, the presence of C-H and C-O bonds would also be confirmed by their respective vibrational frequencies. scribd.com In studies of similar phenolic compounds, the impact of substituents on the phenyl ring on the vibrational frequencies is a key area of investigation. nih.gov

FT-Raman spectroscopy provides complementary information to FTIR. For instance, in acetic acid, Raman scattering bands are observed for C-H bending, C=O stretching, C-O stretching, and OCO bending modes. researchgate.net The analysis of this compound would similarly involve the assignment of observed Raman shifts to specific vibrational modes within the molecule, considering the contributions from the aminophenyl, thioether, and acetic acid moieties. nih.govresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound based on Analogous Compounds

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Source
Carboxylic AcidO-H Stretch3300-2500 (Broad) scribd.com
CarbonylC=O Stretch1760-1690 scribd.com
AmineN-H Stretch3500-3300
Aromatic RingC-H Stretch3100-3000
Aromatic RingC=C Stretch1600-1450
ThioetherC-S Stretch700-600
Methylene (B1212753)C-H Stretch2960-2850
Carboxylic AcidC-O Stretch1320-1210 researchgate.net

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons on the phenyl ring would typically appear as a set of multiplets in the downfield region (around 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing thioacetic acid group. The two protons of the methylene group (CH₂) adjacent to the sulfur atom would likely appear as a singlet, and the acidic proton of the carboxylic acid group would be a broad singlet, the position of which can vary depending on the solvent and concentration. The protons of the amino group would also give rise to a signal whose chemical shift is solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 170-185 ppm). libretexts.org The carbons of the aromatic ring will appear in the approximate range of 110-150 ppm, with their specific shifts influenced by the attached amino and thioether groups. libretexts.org The methylene carbon adjacent to the sulfur atom will have a characteristic chemical shift, and the carbon atoms directly bonded to nitrogen and sulfur will also show specific resonances.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Source
Aromatic C-H6.5 - 8.0110 - 150 libretexts.org
Methylene (S-CH₂)~3.5 - 4.0~35 - 45
Carboxylic Acid (-COOH)Variable (Broad)170 - 185 libretexts.org
Amino (-NH₂)Variable-
Aromatic C-NH₂-~140 - 150
Aromatic C-S-~120 - 130

Note: These are predicted values and can vary based on solvent and experimental conditions.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The chromophores in this molecule, primarily the phenyl ring and the carbonyl group, are responsible for its UV absorption profile.

The spectrum is expected to show absorptions arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group and the non-bonding electrons on the nitrogen and sulfur atoms. shu.ac.uklibretexts.org The presence of the amino group (an auxochrome) attached to the phenyl ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. The solvent can also influence the position and intensity of the absorption bands. shu.ac.uk Studies on similar compounds like glyphosate (B1671968) and glycine (B1666218) have shown that the pH of the solution can affect the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε). uark.edu

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)Source
π → πPhenyl Ring~250 - 300 libretexts.org
n → πCarbonyl Group~280 - 320 shu.ac.uk
n → σ*Amino, ThioetherShorter wavelengths shu.ac.uk

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Emerging Research Directions and Future Perspectives for 2 4 Aminophenylthio Acetic Acid

Integration into Modern Drug Discovery Pipelines and Lead Optimization

Lead optimization is a critical phase in drug development that focuses on enhancing the properties of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.govnih.gov For derivatives of 2-(4-Aminophenylthio)acetic acid, this involves chemical modifications to improve potency and reduce off-target effects. nih.gov Structure-based design, guided by an understanding of the target's three-dimensional structure, allows for rational modifications to enhance binding affinity and selectivity. nih.govnih.gov

A key aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate. nih.gov This can involve modifying functional groups to enhance solubility, improve metabolic stability, and ensure the compound reaches its intended target in the body. nih.gov The ultimate goal is to develop a drug candidate with a favorable safety and efficacy profile that is suitable for clinical development.

Applications in Materials Science (e.g., Corrosion Inhibition, Hybrid Materials)

Beyond its pharmaceutical potential, this compound and related compounds show promise in materials science, particularly in the field of corrosion inhibition. Corrosion is a significant issue for various metals, and there is a continuous search for effective and environmentally friendly inhibitors. researchgate.netnih.gov

Studies have shown that organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, such as amino acids and their derivatives, can act as effective corrosion inhibitors. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. nih.govresearchgate.net The efficiency of these inhibitors often increases with their concentration. researchgate.net The mode of adsorption, whether physical or chemical, can be determined by studying the process at different temperatures. researchgate.netnih.gov

The molecular structure of the inhibitor plays a crucial role in its effectiveness. Quantum chemical studies, using methods like Density Functional Theory (DFT), can predict the inhibition efficiency of different molecules by calculating parameters such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These theoretical calculations help in understanding the interaction between the inhibitor and the metal surface and in designing more effective corrosion inhibitors. nih.gov

Furthermore, this compound can be used as a building block for creating novel hybrid materials. chemdad.com Its functional groups allow for its incorporation into larger structures, such as polymers or coordination complexes, leading to materials with tailored properties for various applications.

Advanced Therapeutic Strategies Utilizing this compound Derivatives (e.g., targeted drug delivery, pro-drug development)

Advanced therapeutic strategies aim to enhance the efficacy of drugs while minimizing their side effects. Two such strategies where derivatives of this compound could be valuable are targeted drug delivery and prodrug development.

Targeted Drug Delivery: This approach involves designing drug delivery systems that can selectively deliver a therapeutic agent to a specific site in the body, such as a tumor. nih.gov This can be achieved by attaching the drug to a targeting moiety, like an antibody or a peptide, that recognizes a specific receptor on the target cells. nih.govnih.gov Nanoparticles can also be used to encapsulate drugs and deliver them to the desired location. nih.gov By concentrating the drug at the site of action, targeted delivery can improve therapeutic outcomes and reduce systemic toxicity. nih.govnih.gov

Prodrug Development: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. ijpsjournal.com This strategy can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, and lack of site-specificity. ijpsjournal.comnih.gov For instance, a hydrophobic drug can be made more water-soluble by attaching a hydrophilic promoiety, which is later cleaved off to release the active drug. nih.gov Similarly, a prodrug can be designed to be activated by an enzyme that is overexpressed in the target tissue, thereby achieving site-specific drug release. ijpsjournal.com

Derivatives of this compound, with their reactive functional groups, are suitable for modification into prodrugs or for conjugation to targeting ligands, opening up possibilities for developing more effective and safer therapies.

Challenges and Opportunities in Translational Research of this compound-Based Compounds

Translating a promising compound from the laboratory to the clinic is a complex and challenging process. For compounds based on this compound, several hurdles need to be overcome. A primary challenge is to conduct comprehensive preclinical studies to evaluate the compound's efficacy and safety in relevant animal models. This includes detailed pharmacokinetic and pharmacodynamic assessments to understand how the compound is absorbed, distributed, metabolized, and excreted, and how it exerts its therapeutic effect.

Another significant challenge is the development of a robust and scalable manufacturing process to produce the compound in sufficient quantities and at a high purity for clinical trials. This requires optimizing the synthetic route and ensuring that the final product meets all regulatory standards.

Despite these challenges, there are numerous opportunities for the translational research of this compound-based compounds. The versatility of this chemical scaffold allows for the creation of a wide range of derivatives with diverse biological activities. chemdad.com This provides a rich pool of potential drug candidates for various diseases.

The growing understanding of disease biology and the availability of advanced drug discovery tools, such as high-throughput screening and computational modeling, can help to identify the most promising derivatives and their therapeutic targets more efficiently. Furthermore, collaborations between academic researchers, pharmaceutical companies, and regulatory agencies are crucial for navigating the complexities of the drug development process and for bringing new therapies to patients in need. The development of novel formulations and drug delivery systems can also help to improve the therapeutic potential of these compounds.

Q & A

What are the established synthetic routes for 2-(4-Aminophenylthio)acetic acid?

Level: Basic
Answer: A common method involves reacting 4-aminothiophenol with chloroacetic acid under alkaline conditions. Key steps include:

  • Dissolving 4-aminothiophenol in a saturated sodium bicarbonate solution to deprotonate the thiol group.
  • Adding chloroacetic acid gradually at 0–5°C to minimize side reactions (e.g., oxidation or disulfide formation).
  • Purifying the crude product via recrystallization using acetone or ethanol.
    Validation by NMR (to confirm the thioether linkage) and elemental analysis ensures product integrity. For standardized synthesis, refer to protocols for structurally related arylthioacetic acids .

How can reaction by-products be minimized during synthesis?

Level: Advanced
Answer: Optimization strategies include:

  • Temperature Control: Maintain reaction temperatures below 10°C to suppress oxidation of the thiol group.
  • Catalytic Additives: Use TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to stabilize reactive intermediates and reduce radical-mediated side reactions .
  • Stepwise Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the target compound from disulfide or over-alkylated by-products.
  • Real-Time Monitoring: Track reaction progress via TLC or HPLC to adjust stoichiometry dynamically.

What crystallographic techniques are recommended for structural confirmation?

Level: Basic
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination .
  • Refinement: Utilize SHELXL for anisotropic displacement parameter modeling and hydrogen-bonding network analysis .
    Example: The crystal structure of 2-(4-Hydroxyphenyl)acetic acid (a structural analog) was resolved using SHELX, highlighting intermolecular O–H···O interactions .

How should conflicting crystallographic data (e.g., disorder or twinning) be resolved?

Level: Advanced
Answer: Address discrepancies through:

  • Data Reprocessing: Use WinGX to reassess integration parameters (e.g., absorption corrections or outlier removal) .
  • Twin Refinement: For twinned crystals, apply the HKLF 5 format in SHELXL to model twin laws and refine partition ratios .
  • Cross-Validation: Validate results with spectroscopic data (e.g., NMR coupling constants or IR stretching frequencies) to confirm bond assignments.

What analytical methods ensure purity for biological studies?

Level: Basic
Answer: Employ a multi-technique approach:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).
  • NMR: Confirm absence of disulfide peaks (δ 2.8–3.2 ppm for –S–S–) in 1H^1H spectra.
  • Elemental Analysis: Match experimental C, H, N, S values to theoretical calculations within ±0.3%.

How can trace impurities from synthesis be identified and quantified?

Level: Advanced
Answer: Advanced impurity profiling involves:

  • LC-MS/MS: Detect sulfonic acid derivatives (common oxidation by-products) using negative-ion mode (m/z 183–215).
  • Reference Standards: Compare retention times against commercially available 4-aminothiophenol and disulfide analogs .
  • Limit of Detection (LOD): Validate sensitivity down to 0.1% using spiked samples.

What are the optimal storage conditions for long-term stability?

Level: Basic
Answer: Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Desiccate with silica gel to avoid moisture-induced degradation .

How does thermal stability impact experimental design?

Level: Advanced
Answer: Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >150°C for arylthioacetic acids).
  • Kinetic Studies: Monitor degradation rates at 40–60°C using Arrhenius plots to extrapolate shelf life.
  • Light Sensitivity: Use UV-vis spectroscopy to assess photolytic degradation under simulated sunlight.

What are the key applications in medicinal chemistry?

Level: Basic
Answer: This compound serves as:

  • Pharmacophore Precursor: The aminophenylthio moiety enhances binding to cysteine proteases (e.g., cathepsin B inhibitors).
  • Prodrug Design: The acetic acid group facilitates conjugation with targeting moieties (e.g., antibody-drug conjugates) .

How can derivatization expand its utility in drug discovery?

Level: Advanced
Answer: Strategic modifications include:

  • Amide Coupling: React with activated esters (e.g., NHS esters) to generate prodrugs with improved solubility.
  • Metal Coordination: Utilize the thioether and carboxylate groups to form chelates for radiopharmaceuticals (e.g., 99m^{99m}Tc complexes).
  • Enzymatic Substrates: Design fluorogenic probes by attaching coumarin or rhodamine derivatives to the amino group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.